1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique structural features, which include a highly strained bicyclic framework. The presence of the 5-chloro-2-methoxyphenyl and chloromethyl groups further enhances its chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often include the use of photochemical transformations to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the continuous flow synthesis approach mentioned above provides an attractive and straightforward access to gram quantities of selected bicyclo[1.1.1]pentane building blocks .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions.
Medicine: It can be used in drug design as a bioisostere for benzene, t-butyl, and alkyne moieties.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[11 its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other bicyclo[1.1.1]pentane derivatives .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its strained bicyclic structure.
Bicyclo[1.1.1]pentylamines: Used as bioisosteres of arylamine motifs.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is unique due to the presence of the 5-chloro-2-methoxyphenyl and chloromethyl groups, which impart distinct chemical properties and reactivity compared to other bicyclo[1.1.1]pentane derivatives.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c1-16-11-3-2-9(15)4-10(11)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMJQKZOEMRALY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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